
2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2287334-85-2 . It has a molecular weight of 165.66 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C7H15NO.ClH/c1-7(2)4-3-6(5-8)9-7;/h6H,3-5,8H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder and has a molecular weight of 165.66 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Metabolism and Identification of Psychoactive Compounds
Research on the metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifies various metabolic pathways and metabolites in rats. This study provides a framework for understanding the metabolic transformations of similar structured compounds, suggesting applications in forensic toxicology and pharmacology for identifying drug metabolites and their effects (Kanamori et al., 2002).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, including those derived from ligands structurally related to 2-(5,5-Dimethyloxolan-3-yl)ethanamine, have shown potential as corrosion inhibitors on mild steel. This suggests that the compound could be investigated for its corrosion inhibition properties, potentially contributing to the development of new materials and coatings for industrial applications (Das et al., 2017).
Identification and Analysis of New Psychoactive Substances
A study on the identification of new psychoactive substances (NPS) highlighted the challenges in detecting thermolabile compounds like NBOH analogs. This research underscores the importance of advanced analytical techniques for identifying and studying the properties of novel psychoactive compounds, suggesting an application area for 2-(5,5-Dimethyloxolan-3-yl)ethanamine hydrochloride in forensic science and toxicology (Lum et al., 2020).
Catalytic Activity in Polymerization Processes
Zinc complexes with ligands structurally similar to 2-(5,5-Dimethyloxolan-3-yl)ethanamine have been utilized in the catalytic activity towards the ring-opening polymerization of lactide, indicating potential applications in the synthesis of biodegradable polymers and plastics (Nayab et al., 2012).
High-Pressure Reactions for Synthetic Applications
The reaction of oxiranes, including those with structural similarities to 2-(5,5-Dimethyloxolan-3-yl)ethanamine, under high pressure, yields valuable thiolane derivatives. This research demonstrates the compound's potential in synthetic organic chemistry, particularly in high-pressure reactions to synthesize novel organic molecules with potential applications in pharmaceuticals and materials science (Taguchi et al., 1988).
Safety and Hazards
Propiedades
IUPAC Name |
2-(5,5-dimethyloxolan-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)5-7(3-4-9)6-10-8;/h7H,3-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJUHSCZHUTIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2688772.png)
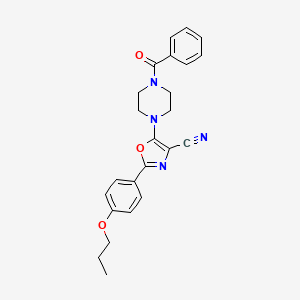

![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2688775.png)
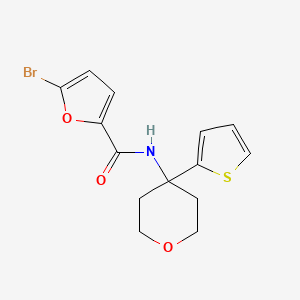
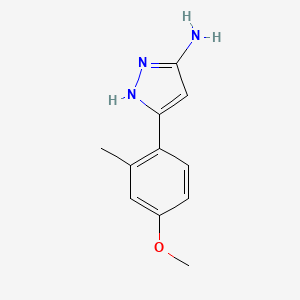
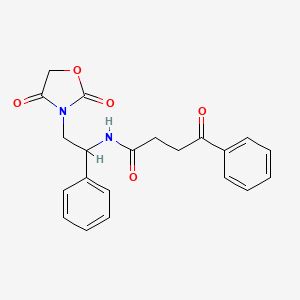
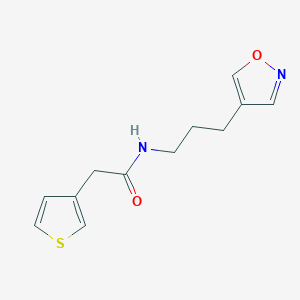

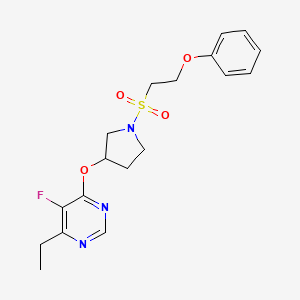
![3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2688787.png)
![1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2688789.png)
![3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2688792.png)
![2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone](/img/structure/B2688793.png)